1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-methyl-2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-5-4-6-11(7-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWNYYGBHNCFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320649 | |
| Record name | 1-[4-methyl-2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478078-66-9 | |
| Record name | 1-[4-methyl-2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one typically involves the reaction of 3-toluidine with 4-methyl-2-bromoacetylthiazole under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including 1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one, exhibit notable antimicrobial properties. A study highlighted that thiazole derivatives are effective against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values demonstrating their potency .
B. Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A specific study demonstrated that thiazole-based compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate thiazole precursors with amines under controlled conditions to yield the target compound. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm structure and purity .
Material Science Applications
A. Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Research has shown that compounds like this compound can be incorporated into organic light-emitting diodes (OLEDs) due to their ability to facilitate charge transport and enhance device efficiency .
B. Photovoltaics
Thiazole derivatives are also being explored for use in photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as potential materials for improving the efficiency of solar cells. Studies have indicated that incorporating thiazole-based compounds can enhance the overall performance of organic photovoltaic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with applications in cancer treatment.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness: 1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring substituted with a methyl group and an amino group attached to a phenyl moiety. Its structural characteristics contribute to its biological activity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting potent antitumor activity attributed to the thiazole moiety's electronic properties and steric factors .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. A related compound showed significant inhibition against bacterial strains, indicating that the thiazole scaffold enhances antimicrobial efficacy. The presence of electron-donating groups like methyl enhances the compound's ability to disrupt microbial cell membranes .
Antioxidant Effects
Research has highlighted the antioxidant potential of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Thiazole derivatives often inhibit enzymes involved in cancer proliferation and survival, such as telomerase and BRAF(V600E), contributing to their antitumor effects .
- Interference with Cell Signaling : These compounds may disrupt signaling pathways critical for tumor growth and metastasis.
- Induction of Apoptosis : Some thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of various thiazole derivatives, including compounds similar to this compound. The results indicated that these compounds significantly inhibited cell proliferation in HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cell lines, with IC50 values suggesting strong potential as anticancer agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents .
Data Table
| Biological Activity | IC50 Value (µg/mL) | Cell Line / Pathogen |
|---|---|---|
| Antitumor | 1.61 - 1.98 | HT29 (Colorectal Cancer) |
| Antimicrobial | Varies | Various Bacterial Strains |
| Antioxidant | N/A | Scavenging Assays |
Q & A
Basic: What are the optimal synthetic routes for this thiazole derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with thiosemicarbazide in ethanol under acidic catalysis (e.g., HCl) to form the thiazole core . Key steps include:
- Hydrazone formation : Reacting 1-(4-fluorophenyl)ethanone with thiosemicarbazide to generate intermediates.
- Cyclization : Heating in ethanol with HCl to form the thiazole ring.
- Purification : Use column chromatography or recrystallization for isolation.
Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and catalyst concentration to improve yields (reported ~40–60%) .
Basic: How should researchers characterize this compound spectroscopically, and what spectral markers are critical?
Methodological Answer:
Prioritize ¹H NMR and IR spectroscopy for structural validation:
- ¹H NMR : Key signals include:
- δ 2.10–2.45 ppm (multiple CH₃ groups).
- δ 6.99–7.97 ppm (aromatic protons).
- δ 11.32–11.92 ppm (NH groups, confirming hydrazone/thiosemicarbazone moieties) .
- IR : Stretching bands for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) confirm the ketone and thiazole rings.
Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or tautomerism?
Methodological Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination:
- Crystal Growth : Use slow evaporation of a saturated solution in solvents like dioxane or ethanol.
- Data Collection : Employ a high-resolution diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 90 K) to reduce thermal motion .
- Refinement : Use SHELXL for structure solution and refinement. Focus on:
Advanced: How can computational methods predict physicochemical properties relevant to drug discovery?
Methodological Answer:
Use software like Schrödinger Suite or Gaussian to calculate:
- logP (Partition Coefficient) : Predict lipophilicity (e.g., XlogP ~1.8 for similar thiazoles) using atom-based contributions .
- Topological Polar Surface Area (TPSA) : Estimate solubility and membrane permeability (e.g., TPSA ~102 Ų suggests moderate permeability) .
- ADME Properties : Apply QSAR models to predict metabolic stability or CYP450 interactions based on structural analogs .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from impurities, solvent effects, or assay variability. Mitigate via:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Dose-Response Curves : Perform assays in triplicate with positive controls (e.g., GW501516 for PPARδ agonism studies) .
- Structural Analog Comparison : Cross-reference activity data with analogs like TAK-715 (CAS 303162-79-0), which shares a similar thiazole scaffold, to identify SAR trends .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals.
- HPLC : For high-purity batches, employ reverse-phase HPLC with a methanol/water mobile phase .
Advanced: How can tautomeric equilibria in solution affect experimental outcomes, and how are they characterized?
Methodological Answer:
Tautomerism (e.g., thione ↔ thiol) alters reactivity and spectral data. Characterize via:
- Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons) across 25–80°C.
- DFT Calculations : Compare theoretical and experimental IR/Raman spectra to identify dominant tautomers .
- pH-Dependent Studies : Adjust pH (2–12) and track UV-Vis absorption shifts (e.g., λmax ~270 nm for thione form) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 48 hours.
- LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the thiazole ring to amides) .
- Kinetic Stability Assays : Measure half-life in simulated gastric fluid (SGF) or plasma using UV-Vis kinetics .
Basic: What safety precautions are essential during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile solvents (ethanol, dioxane).
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.
- Waste Disposal : Neutralize acidic waste (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How can researchers leverage structural analogs to infer bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., PPARδ or kinases) based on analogs like GW501516 .
- Pharmacophore Mapping : Identify critical motifs (e.g., thiazole ring, ketone group) using Discovery Studio.
- In Vivo Cross-Validation : Compare pharmacokinetic profiles with TAK-715 to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
